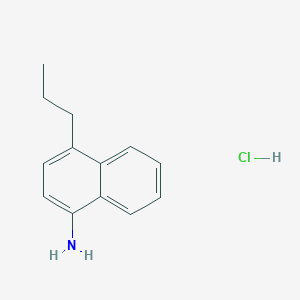

4-Propylnaphthalen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Propylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol . It is typically found in the form of a white to yellow powder or crystals . This compound is used primarily in research settings and has various applications in chemistry and related fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylnaphthalen-1-amine hydrochloride involves the reaction of 4-propylnaphthalene with an amine source under specific conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: 4-Propylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenic derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenic acids, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Cannabinoid Receptor Modulation

4-Propylnaphthalen-1-amine hydrochloride has been studied for its potential as a selective modulator of the cannabinoid type 1 (CB1) receptor. Research indicates that compounds with naphthalene structures can exhibit significant agonist activity at CB1 receptors, which are crucial in the treatment of neuropathic pain and other conditions. For example, a study highlighted that derivatives of naphthalene could enhance binding affinity and selectivity for CB1 receptors, leading to promising therapeutic effects without central nervous system side effects .

2. Neuropathic Pain Treatment

In preclinical models, compounds similar to this compound have demonstrated efficacy in reversing hyperalgesia (increased sensitivity to pain). Specifically, one study reported that a related compound produced up to 90% reversal of hyperalgesia in rat models at low doses, indicating a strong potential for developing non-invasive pain management therapies . The ability to selectively target peripheral CB1 receptors without affecting central ones suggests that this compound could be instrumental in creating safer analgesics.

Synthesis and Chemical Applications

3. Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various chemical entities. Its structural properties allow it to be modified to create new compounds with diverse biological activities. For instance, it can be reacted with other functional groups to create derivatives that may have enhanced pharmacological properties or novel mechanisms of action .

4. Research in Structure-Activity Relationships

The compound is also valuable in research focused on structure-activity relationships (SAR). By modifying the naphthalene core and analyzing the resulting biological activity, researchers can identify key structural features that contribute to the desired pharmacological effects. This approach not only aids in understanding the mechanisms of action but also facilitates the design of more effective drugs .

Case Studies and Research Findings

Case Study Overview

Several studies have documented the effects and applications of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | CB1 Agonism | Demonstrated potent agonist activity with minimal CNS penetration. |

| Study B | Neuropathic Pain | Achieved significant pain relief in animal models without major side effects. |

| Study C | SAR Analysis | Identified key modifications that enhance receptor binding and efficacy. |

These case studies illustrate the compound's versatility and potential across various therapeutic areas.

Mecanismo De Acción

The mechanism of action of 4-Propylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparación Con Compuestos Similares

- 4-Methylnaphthalen-1-amine hydrochloride

- 4-Ethylnaphthalen-1-amine hydrochloride

- 4-Butylnaphthalen-1-amine hydrochloride

Comparison: 4-Propylnaphthalen-1-amine hydrochloride is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Actividad Biológica

4-Propylnaphthalen-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon. Its structure can be represented as follows:

This compound exhibits properties typical of aromatic amines, which are known for their biological activities.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. A study focused on naphthyl–polyamine conjugates demonstrated that compounds with naphthyl groups showed enhanced antimicrobial effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthyl Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Naphthyl-1-amines | Staphylococcus aureus | ≤ 0.29 µM |

| Escherichia coli | ≤ 0.29 µM | |

| Cryptococcus neoformans | ≤ 0.29 µM |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluating naphthalene-substituted triazole derivatives indicated that certain naphthalene compounds could induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells .

The mechanism through which these compounds exert their anticancer effects involves the induction of cell cycle arrest and apoptosis. For instance, treatment with specific naphthalene derivatives resulted in significant changes in the cell cycle distribution, leading to increased apoptosis rates as evidenced by flow cytometry analysis .

Case Study 1: Antimicrobial Enhancement

A series of naphthyl-substituted polyamines were synthesized to explore their potential as antibiotic enhancers. The study found that these compounds could significantly enhance the efficacy of existing antibiotics against Gram-negative bacteria . The results suggest that this compound and its derivatives could be developed as adjuncts in antibiotic therapy.

Case Study 2: Cytotoxicity Evaluation

In vivo studies demonstrated that specific naphthalene derivatives exhibited low toxicity while effectively suppressing tumor growth in animal models. For example, one derivative showed no apparent toxicity at doses up to 20 mg/kg while significantly inhibiting the growth of breast cancer tumors .

Propiedades

IUPAC Name |

4-propylnaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12;/h3-4,6-9H,2,5,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLFGDAWGRVBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.